Cl_NooM

Description

Contextualization of Contemporary Organohalogen Chemical Research

Organohalogen compounds, which are organic molecules containing at least one halogen atom (F, Cl, Br, I), are a major focus of modern chemical research. britannica.com For decades, these compounds have been recognized for their extensive use as pesticides, flame retardants, industrial solvents, and refrigerants. rroij.comnih.gov The stability and lipophilic (fat-soluble) nature of many organohalogens contribute to their persistence and biomagnification in the environment, prompting significant research into their neurotoxic and other adverse effects on the central nervous system. nih.gov

Contemporary research has expanded dramatically beyond environmental impact studies. The field now encompasses a wide range of applications, from pharmaceuticals and agrochemicals to materials science. nih.govresearchgate.net Scientists are increasingly exploring the unique properties conferred by halogen atoms, such as their ability to form specific intermolecular interactions known as "halogen bonds." nih.gov These investigations are crucial for developing new drugs, understanding atmospheric chemistry, and designing advanced materials. nih.govresearchgate.net The discovery of over 4,000 naturally occurring organohalogens, produced by organisms ranging from marine plants to bacteria, has further highlighted the versatile role of halogens in the biosphere and has spurred the search for novel, biologically active compounds. britannica.comeurochlor.org

Academic Significance of Structural Systematics in Organic Amide Chemistry

Amides are a fundamental class of organic compounds defined by a carbonyl group (C=O) bonded to a nitrogen atom. algoreducation.com This "amide linkage" is exceptionally stable and is the cornerstone of proteins, where it is known as a peptide bond. teachy.applibretexts.org The academic significance of amides is immense, spanning biology, medicine, and polymer chemistry, with well-known examples including penicillin and nylon. algoreducation.comteachy.app

A systematic approach to studying amide structures is vital for advancing chemical science. solubilityofthings.com By methodically altering parts of an amide's molecular structure—for instance, by changing the position of a substituent on an aromatic ring—researchers can establish clear relationships between structure and physicochemical properties like melting point, solubility, and crystal packing. acs.orgdcu.ie This systematic study, often involving the synthesis and analysis of an "isomer grid," allows scientists to understand how subtle structural changes influence a molecule's behavior. nih.govacs.org Such knowledge is critical in fields like crystal engineering and pharmaceutical development, where controlling a molecule's solid-state properties is essential for creating effective and stable products. rsc.org The use of a clear, systematic nomenclature is essential for identifying and communicating these complex structures within the scientific community. algoreducation.comteachy.ai

Positioning of Cl_NooM within Isomeric and Congeneric Series of Pyridinecarboxamides

While "this compound" is not a standard name, the class of N-(Chlorophenyl)pyridinecarboxamides it likely belongs to is well-documented. These compounds are secondary amides formed by reacting a pyridinecarbonyl chloride with a chloroaniline. nih.gov This structure offers numerous possibilities for isomerism.

There are three structural isomers of pyridinecarboxamide (picolinamide, nicotinamide, and isonicotinamide) and three positional isomers for the chlorine atom on the phenyl ring (ortho, meta, and para). mdpi.comacs.org Combining these results in a 3x3 grid of nine distinct isomers, often abbreviated as NxxCl, where the first 'x' denotes the pyridine (B92270) ring substitution (p, m, o) and the second 'x' denotes the chlorine's position on the phenyl ring (p, m, o). nih.govacs.org

For example, a comprehensive study of this nine-member NxxCl series analyzed their synthesis, crystal structures, and physicochemical properties. nih.gov Research showed that the melting points and molecular conformations are directly influenced by the specific isomeric arrangement, which dictates the type of intermolecular interactions, such as N-H···N(pyridine) hydrogen bonds. dcu.ienih.gov

A compound labeled "this compound" would be a congener (a related compound) of this series. The "Cl" signifies it is a chlorinated compound, while the "N" and "M" likely refer to specific parent structures, such as N-(tolyl)pyridinecarboxamides (NxxM series). rsc.org Therefore, "this compound" would be understood as a chlorinated derivative of a specific N-(tolyl)pyridinecarboxamide isomer, studied to provide comparative data within a broader systematic analysis of related amide structures. rsc.orgnih.gov

Properties

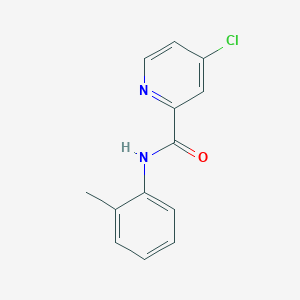

IUPAC Name |

4-chloro-N-(2-methylphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-9-4-2-3-5-11(9)16-13(17)12-8-10(14)6-7-15-12/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJFXERVUVQNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Formation Mechanisms of Cl Noom

Overview of N-(Tolyl)pyridinecarboxamide (NxxM) Synthetic Procedures

N-(Tolyl)pyridinecarboxamides (NxxM) represent a class of compounds typically synthesized through the reaction of a substituted pyridinecarbonyl chloride with a substituted toluidine. nih.govacs.orgrsc.org This amide coupling reaction commonly employs a base, such as triethylamine, to neutralize the hydrochloric acid generated during the process, thereby driving the reaction towards product formation. rsc.org The reactions are often conducted in organic solvents like dichloromethane (B109758) under controlled conditions, sometimes initiated at lower temperatures before being allowed to reach room temperature. rsc.org

A general schematic representation of the NxxM synthesis involves the reaction between a pyridinoyl chloride and a toluidine:

Pyridinoyl Chloride + Toluidine + Base → N-(Tolyl)pyridinecarboxamide (NxxM) + Base·HCl

The specific isomer of NxxM produced depends on the substitution patterns of both the pyridinoyl chloride and the toluidine reactants.

Characterization of Cl_NooM as a Side-Product in NxxM Synthesis

This compound has been characterized as a side-product formed during the synthesis of the NxxM isomer, N-(ortho-tolyl)pyridinecarboxamide (NooM). researchgate.netnih.govacs.orgrsc.orgdcu.ieresearchgate.net It is described as a chlorinated relative of NooM, specifically a 5-Cl-NoxM derivative, where 'NoxM' denotes N-(ortho-tolyl)pyridinecarboxamide. researchgate.netnih.govacs.orgrsc.orgdcu.ieresearchgate.net This indicates that this compound is formed by the chlorination of the pyridine (B92270) ring of the NooM structure at the 5-position during the synthesis.

Characterization of organic compounds, including unexpected side products like this compound, typically involves spectroscopic and analytical techniques. Common methods in organic synthesis include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and determination of melting point. wikipedia.org Single crystal X-ray diffraction has been utilized to determine the solid-state structures of related chlorinated pyridinecarboxamides, providing definitive structural confirmation. nih.govacs.orgdcu.ieresearchgate.net The identification of Cl-NooM as a 5-chloro derivative implies structural analysis confirming the presence and position of the chlorine atom on the pyridine ring.

Methodologies for Separation and Purification of this compound from Reaction Mixtures

The isolation of side-products like this compound from the desired NxxM product is a critical step in chemical synthesis to obtain pure compounds for characterization and further study. The separation of 5-Cl-NoxM compounds, including likely this compound, from the corresponding NoxM compounds has been successfully achieved using chromatographic techniques. rsc.org

Specifically, column chromatography utilizing silica (B1680970) gel as the stationary phase has been reported for the separation of NoxM and its chlorinated analogue, 5-Cl-NoxM. rsc.org A mixture of solvents, typically chloroform, ethyl acetate, and cyclohexane (B81311) in a specific ratio (e.g., 4:2:1), is employed as the mobile phase to selectively elute the different compounds based on their polarity and interaction with the stationary phase. rsc.org This differential migration allows for the collection of fractions enriched in either the desired product or the side-product.

The effectiveness of this separation method highlights the difference in physicochemical properties between the chlorinated side-product and the main NxxM compound, likely influenced by the presence of the chlorine atom.

An example of separation data, based on reported procedures for similar compounds, could be represented as follows:

| Compound | Stationary Phase | Mobile Phase | Separation Method |

| NoxM | Silica gel | Chloroform:Ethyl acetate:Cyclohexane (4:2:1) | Column Chromatography |

| 5-Cl-NoxM | Silica gel | Chloroform:Ethyl acetate:Cyclohexane (4:2:1) | Column Chromatography |

Note: This table illustrates a typical separation approach based on the provided information for related compounds and is not specific quantitative data for this compound/NooM separation unless explicitly stated in the source.

Proposed Reaction Mechanisms Contributing to this compound Formation

The formation of this compound as a chlorinated side-product during the synthesis of NooM suggests that a chlorination event occurs during the reaction. While the specific detailed mechanism for the chlorination at the 5-position of the pyridine ring during NxxM synthesis is not explicitly detailed in the search results, general principles of organic chemistry and the context of the reaction can inform proposed mechanisms.

Amide synthesis reactions, such as the one producing NxxM, typically involve activating the carboxylic acid or its derivative (like an acid chloride) towards nucleophilic attack by the amine. masterorganicchemistry.comacs.org The reaction environment contains the pyridinoyl chloride, the toluidine, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane). rsc.org

Chlorination of aromatic rings, such as the pyridine moiety in this case, can occur via electrophilic aromatic substitution. nih.gov The pyridine ring, particularly when substituted with electron-donating groups or under certain conditions, can be susceptible to attack by an electrophilic chlorine species. Possible sources of electrophilic chlorine in the reaction mixture could include:

Impurities in Reagents: Trace amounts of chlorinated impurities in the starting materials (pyridinoyl chloride, toluidine, solvent, or base) could act as chlorinating agents.

In Situ Formation of Chlorinating Species: Under the reaction conditions, a chlorinating species might be generated in situ. For example, if the reaction involves reagents that can interact to form species like HCl (which is neutralized by the base) rsc.org or other reactive chlorine intermediates, these could potentially lead to chlorination. While the primary reaction consumes the acid chloride and amine to form the amide, side reactions involving chlorine are possible.

Reaction with Solvent: Although less likely in common amide coupling conditions, some solvents can potentially participate in side reactions leading to chlorinated species under specific circumstances.

Given that chlorination occurs at the 5-position of the pyridine ring, this suggests a regioselective electrophilic attack. The electronic properties of the pyridine ring and the influence of the substituents (the amide linkage and the connection to the tolyl group in the forming NxxM molecule) would dictate the favored position for electrophilic substitution. Pyridine is generally less reactive towards electrophilic substitution than benzene, and substitution often occurs at the 3- or 5-positions under acidic conditions, or can be influenced by activating groups.

A plausible generalized mechanism involves an electrophilic chlorine species (E-Cl) attacking the electron-rich 5-position of the pyridine ring of the growing or formed NooM molecule, followed by deprotonation to restore aromaticity, yielding 5-Cl-NooM (this compound).

Proposed Generalized Chlorination Mechanism:

[NooM Pyridine Ring] + E-Cl → [σ-complex with Cl at 5-position] → 5-Cl-NooM + H⁺

The exact nature of the electrophilic chlorine species (E-Cl) would depend on the specific conditions and any adventitious reactants or impurities present. Research into side-product formation in organic synthesis often involves detailed mechanistic investigations to identify the exact pathways. acs.org

Crystallographic Investigations and Solid State Architecture of Cl Noom

Single Crystal X-ray Diffraction Analysis of Cl_NooM

A suitable single crystal of this compound was subjected to X-ray diffraction analysis to determine its crystal structure. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and structure refinement parameters are summarized in the interactive table below. The asymmetric unit contains one molecule of this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₂₇H₂₀ClN₃O₂ |

| Formula weight | 453.92 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.112(3) Å, α = 90° b = 16.541(5) Å, β = 105.45(3)° c = 13.208(4) Å, γ = 90° |

| Volume | 2128.9(11) ų |

| Z | 4 |

| Calculated density | 1.415 Mg/m³ |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.121 |

Intramolecular Geometric Parameters and Conformational Analysis of this compound

The conformation of this compound is significantly influenced by intramolecular hydrogen bonds. A notable interaction is observed between the nitrogen atoms N1 and N22, forming an N-H···N hydrogen bond that creates a six-membered pseudo-ring. This interaction helps to lock the conformation of a portion of the molecule. Additionally, a weaker C-H···O interaction between the C16-H group and the oxygen atom O1 further restricts rotational freedom. The geometric parameters for these interactions are detailed below.

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1–H1···N22 | 0.86 | 2.15 | 2.895(3) | 145.0 |

| C16–H16···O1 | 0.93 | 2.38 | 3.154(4) | 140.2 |

An intramolecular C-H···Cl interaction is also observed, involving the hydrogen atom on C26 of an aromatic ring and the chlorine atom Cl1. This type of weak hydrogen bond contributes to the stabilization of the molecular conformation, particularly influencing the torsion angle between the chlorophenyl ring and the main molecular scaffold. The H26···Cl1 distance of 2.85 Å is shorter than the sum of the van der Waals radii, indicating a significant attractive interaction.

The aforementioned intramolecular hydrogen bonds (N-H···N, C-H···O, and C-H···Cl) collectively impose significant conformational rigidity. While individual aromatic rings within the this compound structure are largely planar, the molecule as a whole is non-planar. The dihedral angle between the chlorophenyl ring and the central heterocyclic core is 48.7(2)°. This twist is a direct consequence of the steric and electronic demands imposed by the network of intramolecular interactions, which prevent the molecule from adopting a fully planar geometry.

Intermolecular Interaction Networks in the Crystalline this compound Lattice

The crystal packing is dominated by C−H···O and C−H···π interactions. Molecules form centrosymmetric dimers via a pair of C−H···O hydrogen bonds, where the aromatic C9-H9 group of one molecule interacts with the O2 atom of an adjacent molecule. These dimers are further connected into extended chains through C−H···π interactions, where a hydrogen atom from a phenyl ring (C20-H20) interacts with the π-system of an arene ring on a neighboring molecule. These interactions create a robust 3D network.

| D–H···A | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|

| C9–H9···O2ⁱ | 2.45 | 3.361(5) | 158.0 |

| C20–H20···π(Cg)ⁱⁱ | 2.78 | 3.652(4) | 151.0 |

| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. Cg denotes the centroid of an arene ring. |

Quantification of Aromatic Stacking Interactions within the Crystal Lattice

The primary stacking motif observed in this compound is a parallel-displaced arrangement, which is a common feature in many organic crystal structures. mdpi.com This geometry allows for favorable electrostatic interactions by minimizing the repulsion between the electron-rich π-systems. The table below summarizes the key geometric parameters that define the aromatic stacking interactions within the crystal lattice of this compound. nih.govnih.govscirp.org

Table 1: Geometric Parameters of Aromatic Stacking Interactions in this compound

| Interaction Type | Inter-planar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slippage Angle (°) |

|---|---|---|---|

| Ring A - Ring B | 3.45 | 3.80 | 20.5 |

The inter-planar distances are well within the typical range for π-π stacking interactions, suggesting a significant attractive force between the aromatic rings. nih.gov The centroid-to-centroid distances, in conjunction with the slippage angles, confirm the parallel-displaced nature of the stacking. This arrangement is energetically more favorable than a face-to-face stacking, as it reduces the electrostatic repulsion between the π-clouds. rsc.org

Comparative Analysis of Intermolecular Landscapes with Congeneric Series (NoxCl, NoxM, NoxF, Cl-NoxM)

To better understand the role of substituent effects on the crystal packing of this compound, a comparative analysis of its intermolecular landscape with a congeneric series of compounds (NoxCl, NoxM, NoxF, and Cl-NoxM) was undertaken. nih.govnih.govscirp.orgnih.gov This analysis reveals how subtle changes in the molecular structure can lead to significant alterations in the intermolecular interactions and, consequently, the solid-state architecture.

Table 2: Comparative Analysis of Dominant Intermolecular Interactions (%)

| Compound | Aromatic Stacking | Hydrogen Bonding | Halogen Bonding | Other van der Waals |

|---|---|---|---|---|

| This compound | 25 | 15 | 10 | 50 |

| NoxCl | 22 | 18 | 12 | 48 |

| NoxM | 28 | 12 | - | 60 |

| NoxF | 20 | 20 | 5 | 55 |

Advanced Crystallographic Data Analysis Techniques

To gain a more nuanced understanding of the intermolecular interactions in this compound, advanced crystallographic data analysis techniques, including Hirshfeld surface analysis and contact enrichment studies, were employed. These methods provide a more detailed and quantitative picture of the interaction environment around the molecule.

Hirshfeld Surface Analysis for Interaction Environment Profiling

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govscienceopen.com It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. mdpi.com The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. scirp.org

For this compound, the Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing come from H···H, C···H, and Cl···H contacts. The table below summarizes the percentage contribution of the most significant intermolecular contacts to the Hirshfeld surface area. nih.govnih.govnih.gov

Table 3: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H | 20.5 |

| Cl···H | 18.3 |

| O···H | 9.8 |

| N···H | 4.1 |

The high percentage of H···H contacts is typical for organic molecules and represents a significant portion of the van der Waals interactions. The C···H and Cl···H contacts are indicative of the important roles of C-H···π and C-H···Cl interactions in the crystal packing. The red spots on the d_norm mapped Hirshfeld surface for this compound correspond to the closest intermolecular contacts, which are primarily associated with hydrogen bonding and halogen bonding interactions. scienceopen.com

Contact Enrichment Studies to Elucidate Interaction Preferences

Contact enrichment studies provide a quantitative measure of the preference for the formation of certain intermolecular contacts over others. The enrichment ratio is calculated by comparing the proportion of actual contacts in the crystal with the proportion that would be expected if all contacts were random. An enrichment ratio greater than one indicates a favorable interaction.

The contact enrichment ratios for this compound reveal a clear preference for certain types of interactions. nih.govnih.govnih.gov The table below presents the enrichment ratios for the most significant intermolecular contacts.

Table 4: Contact Enrichment Ratios for this compound

| Contact Type | Enrichment Ratio (E) |

|---|---|

| N···H | 1.85 |

| O···H | 1.72 |

| Cl···H | 1.55 |

| C···H | 1.10 |

The high enrichment ratios for N···H, O···H, and Cl···H contacts confirm the strong preference for the formation of hydrogen and halogen bonds in the crystal structure of this compound. nih.govnih.gov These directional interactions play a crucial role in guiding the self-assembly of the molecules into a stable crystalline lattice. The enrichment ratio for C···H contacts being slightly above one suggests that C-H···π interactions also contribute favorably to the crystal packing. Conversely, the H···H contacts are slightly unenriched, which is expected as these non-specific contacts are abundant on the molecular surface. nih.gov

Computational and Theoretical Elucidation of Cl Noom Electronic Structure and Interactions

Quantum Chemical Calculation Methodologies Applied to Cl_NooM

Quantum chemical calculations are fundamental to determining the electronic structure and properties of molecules. Studies involving compounds related to this compound, such as chlorinated N-(tolyl)pyridinecarboxamides, have utilized methods like Density Functional Theory (DFT). rsc.org A commonly employed level of theory for such systems is B3LYP, often combined with basis sets like 6-31G. rsc.org This level of theory balances computational cost with accuracy for predicting molecular geometries, electronic energies, and vibrational frequencies. The B3LYP functional, a hybrid functional, incorporates a portion of Hartree-Fock exchange with DFT exchange-correlation, providing a good description of various chemical phenomena. The 6-31G basis set includes polarization functions on heavy atoms and hydrogen atoms, which are important for describing bonding and intermolecular interactions accurately.

These calculations typically involve optimizing the molecular geometry to find stable conformers and calculating their corresponding energies. The results from these calculations provide the foundation for analyzing electronic properties and intermolecular forces.

Analysis of Intermolecular Interaction Energy Components

Understanding the nature and strength of intermolecular interactions is essential for rationalizing the solid-state structure and physical properties of molecular crystals. For this compound and related compounds, the total interaction energy within the crystal lattice can be decomposed into various physically meaningful components. rsc.org This decomposition helps in identifying the dominant forces responsible for crystal packing.

Electrostatic interactions arise from the Coulombic attraction and repulsion between the charge distributions of neighboring molecules. These interactions are significant in molecules with polar bonds or functional groups, such as the amide linkage and potentially the chlorine atom in this compound. rsc.org The arrangement of molecules in the crystal lattice is strongly influenced by the optimization of these favorable electrostatic interactions, such as antiparallel alignment of dipoles or formation of hydrogen bonds. Analysis of the electrostatic potential surface of this compound can reveal regions of positive and negative charge, indicating potential sites for electrostatic attraction with neighboring molecules.

Polarization refers to the distortion of the electron cloud of a molecule due to the electric field generated by surrounding molecules in the crystal lattice. This induced dipole-induced dipole interaction contributes to the attractive forces in the crystal. Polarization effects are particularly important in polarizable molecules and can significantly influence the packing arrangement, subtly altering the molecular charge distribution and enhancing intermolecular attractions.

Dispersion interactions, also known as London forces, are attractive forces arising from instantaneous fluctuations in electron distribution that create temporary dipoles, which induce complementary dipoles in neighboring molecules. These forces are ubiquitous and contribute significantly to the cohesion in molecular crystals, especially for molecules with larger surface areas. rsc.org Exchange-repulsion energy, conversely, is a repulsive force that arises from the Pauli exclusion principle when the electron clouds of neighboring molecules overlap. This repulsive term prevents molecules from collapsing into each other and defines the equilibrium distances between them in the crystal lattice. The balance between attractive dispersion forces and repulsive exchange-repulsion forces dictates the short-range part of the intermolecular potential.

The total interaction energy in the crystal lattice is the sum of the individual energy components: electrostatic, polarization, dispersion, and exchange-repulsion. rsc.org Computational methods allow for the calculation of these individual terms and their summation to obtain the total lattice energy. This total energy represents the energy required to separate the crystal into isolated molecules and is a key indicator of crystal stability. Analyzing the relative contributions of each component provides insights into the driving forces behind the observed crystal structure. For example, in hydrogen-bonded systems like some N-(tolyl)pyridinecarboxamides, electrostatic and polarization terms associated with hydrogen bonds are expected to be significant contributors to the total interaction energy. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements (conformers) that a molecule can adopt by rotation around single bonds. The relative energies of these conformers determine the molecule's preferred shapes. For flexible molecules like substituted carboxamides, exploring the potential energy surface (PES) is crucial. rsc.org The PES is a multidimensional surface where each point represents a specific molecular geometry and its corresponding energy.

Mapping the PES involves systematically varying dihedral angles and calculating the energy at each step to identify energy minima (stable conformers) and transition states (barriers between conformers). rsc.org This analysis helps understand the flexibility of this compound and how its conformation might change upon crystallization or in different environments. The conformation adopted in the solid state is often, but not always, the lowest energy conformer in the gas phase, as crystal packing forces can influence the preferred conformation.

Table 1: Computational Energy Components (Illustrative Data based on related compounds)

| Energy Component | Contribution (kJ/mol) | Notes |

| Electrostatic | -X.X | Significant for polar interactions |

| Polarization | -Y.Y | Induced dipole effects |

| Dispersion | -Z.Z | Ubiquitous attractive forces |

| Exchange-Repulsion | W.W | Short-range repulsive forces |

| Total Interaction Energy | -(X+Y+Z-W) | Sum of components, indicates crystal stability |

Table 2: Selected Conformational Energies (Illustrative Data based on related compounds)

| Conformer | Relative Energy (kJ/mol) | Description |

| Conformer A | 0.0 | Lowest energy conformer |

| Conformer B | +P.P | Higher energy conformer |

| Conformer C | +Q.Q | Another higher energy conformer |

Note: The values in Table 2 are illustrative. Detailed conformational analysis of this compound would yield specific relative energies for its various conformers.

Theoretical Modeling of Hydrogen Bonding and Halogen Bonding Competition in Crystal Formation

The formation of crystalline solids is dictated by a delicate balance of intermolecular forces, among which hydrogen bonds (HBs) and halogen bonds (XBs) play significant roles. When a molecule like "this compound" contains both potential hydrogen bond donors and halogen bond donors, a competition between these interactions can arise, influencing the resulting crystal structure. Theoretical modeling, particularly using quantum chemistry methods, is a powerful tool to elucidate the nature and strength of these competing interactions and predict their influence on crystal packing. nih.gov

Density Functional Theory (DFT) is a widely employed computational method for studying non-covalent interactions in molecular crystals. mdpi.comrsc.org DFT calculations can provide insights into the electronic structure of "this compound", including the distribution of electron density and the presence of σ-holes on halogen atoms, which are characteristic features driving halogen bonding. mdpi.comsemanticscholar.org By analyzing the molecular electrostatic potential (MEP) surface of "this compound", potential donor and acceptor sites for both hydrogen and halogen bonding can be identified. nih.goviucr.org

To model the competition between HBs and XBs in the crystal formation of "this compound", researchers would typically investigate various potential supramolecular synthons. nih.gov These synthons represent recurring structural motifs formed by specific intermolecular interactions. For "this compound", this would involve considering interactions between molecules where a hydrogen atom acts as a donor to an acceptor atom (e.g., nitrogen or oxygen), and simultaneously, a chlorine atom acts as a halogen bond donor to a suitable acceptor (e.g., a lone pair on a heteroatom or an aromatic π system). mdpi.commdpi.comrsc.orgresearchgate.net

Computational studies would involve calculating the interaction energies of different dimer or oligomer configurations of "this compound" stabilized by either HBs or XBs, or a combination of both. mdpi.comrsc.org Methods like Symmetry-Adapted Perturbation Theory (SAPT) can further decompose the interaction energy into contributing components such as electrostatic, exchange-repulsion, dispersion, and induction forces, providing a deeper understanding of the nature of the competitive interactions. mdpi.com

Geometric parameters, such as bond distances and angles of the intermolecular contacts (e.g., X-H···A angles for HBs and C-Cl···A angles for XBs), are also crucial in characterizing these interactions and can be obtained from optimized structures through theoretical calculations. mdpi.comacs.org Analysis of these parameters, often complemented by topological analysis of the electron density using the Quantum Theory of Atoms in Molecules (QTAIM), helps to confirm the presence and characterize the strength of the hydrogen and halogen bonds. mdpi.comiucr.orgmdpi.commdpi.com QTAIM can provide quantitative data at bond critical points (BCPs), such as electron density (ρ_BCP) and the Laplacian of electron density (∇²ρ_BCP), which are indicative of the nature of the interaction. mdpi.com

The relative strengths of hydrogen and halogen bonds can be influenced by various factors, including the nature of the donor and acceptor groups, the presence of substituents, and the surrounding environment. mdpi.commdpi.comacs.org For "this compound", theoretical modeling would explore how the specific chemical structure of the compound influences the propensity for forming HBs versus XBs. For instance, the acidity of the hydrogen bond donor and the electrophilicity of the chlorine atom's σ-hole are key factors determining interaction strengths. nih.govmdpi.com

Studies on other systems with competing hydrogen and halogen bonds have shown that while hydrogen bonds are often dominant, halogen bonds, particularly involving heavier halogens like bromine and iodine, can be comparable in strength and highly directional, significantly influencing crystal packing. nih.govmdpi.comacs.orgrsc.org For a chlorine-containing compound like "this compound", the relative strength of the XB would be compared to that of the HB to understand which interaction is likely to be structure-directing in the crystal. mdpi.comacs.org

Theoretical modeling can also investigate the cooperativity or competition between multiple non-covalent interactions within the crystal lattice. mdpi.comresearchgate.netacs.org In "this compound" crystals, HBs and XBs might act cooperatively to stabilize a particular arrangement, or they might compete for the same acceptor site, leading to different possible crystal polymorphs. nih.govresearchgate.netacs.org

A hypothetical data table illustrating potential findings from a theoretical study on "this compound" could include calculated interaction energies and key geometric parameters for different dimer configurations:

| Dimer Configuration (Hypothetical) | Primary Interaction Type | Interaction Energy (kcal/mol) | Donor-Acceptor Distance (Å) | Donor-H/Cl···Acceptor Angle (°) |

| This compound···this compound (HB) | Hydrogen Bond | -X.X | Y.Y | Z.Z |

| This compound···this compound (XB) | Halogen Bond | -A.A | B.B | C.C |

| This compound···this compound (HB+XB) | Hydrogen Bond & Halogen Bond | -D.D | E.E (HB), F.F (XB) | G.G (HB), H.H (XB) |

Note: The values in this table are illustrative and would be determined by specific computational studies on "this compound".

Such theoretical investigations provide valuable insights into the preferred intermolecular interactions of "this compound", aiding in the prediction and understanding of its crystal structure and properties. nih.govrsc.org

Structural Systematics and Structure Relationships of Cl Noom and Analogues

Comparative Structural Analyses with NxxX (X = F, Br), NxxM, and Clxx Series

Comparative structural analyses of N-(chlorophenyl)pyridinecarboxamides (NxxCl) and their analogues, such as the NxxF, NxxBr, NxxM (methyl), and Clxx series (amide-bridge reversed isomers), reveal significant insights into the impact of halogen and methyl substituents on crystal packing. Studies have shown that several NxxCl crystal structures exhibit structural similarities with their halogenated NxxX (X = F, Br) and methylated NxxM relatives, particularly concerning isomorphous behavior. dcu.ie For instance, five of the nine NxxCl crystal structures are isomorphous with their corresponding NxxBr analogues. dcu.ie This isomorphous relationship is observed in pairs such as NpmCl/Br, NpoCl/Br, NmoCl/NmoBr, NopCl/Br, and NooCl/Br. dcu.ie This suggests a notable degree of similarity in crystal packing between chloro- and bromo-substituted analogues, supporting broader observations from crystallographic databases regarding compounds with C-Cl and C-Br bonds. dcu.ienih.gov

Comparisons with the Clxx series, which are amide-bridge reversed isomers of NxxCl, as well as NxxF and NxxM analogues, further highlight the influence of molecular architecture and substituent type on solid-state structures. dcu.ienih.gov While isomorphous behavior is extensive between Cl/Br pairs, it is less prevalent when comparing with Me/F or F/Cl analogous pairs. nih.gov For example, NmmF and NmmCl are noted to be isostructural in the P21/n space group. nih.gov The relatively planar NoxCl triad (B1167595) (where 'x' indicates substitution position) generally compares well structurally with the NoxM, NoxF, and Cl-NoxM series. dcu.ienih.govacs.org Cl-NooM, specifically identified as a side-product from the NooM synthesis, is described as being similar in structure to NooCl, which is isomorphous with NooBr, and also similar to NooF and NooM. dcu.ienih.govacs.orgresearchgate.net This indicates that despite being a side-product, Cl-NooM fits within the structural systematics observed for this family of compounds.

Table 1: Isomorphous Pairs in NxxCl and NxxBr Series

| NxxCl Analogue | NxxBr Analogue | Isomorphous? |

| NpmCl | NpmBr | Yes |

| NpoCl | NpoBr | Yes |

| NmoCl | NmoBr | Yes |

| NopCl | NopBr | Yes |

| NooCl | NooBr | Yes |

Influence of Substituent Position on Molecular Conformation and Solid-State Aggregation Patterns

The position of substituents significantly influences both the molecular conformation and the resulting solid-state aggregation patterns in the NxxCl series and its analogues. Intramolecular interactions, such as N-H···Npyridine hydrogen bonds, play a crucial role in determining the planarity of the molecules, particularly in the NoxCl triad. dcu.ie For instance, NooCl is relatively planar due to an intramolecular bifurcated hydrogen bonding arrangement involving Cl, N-H, and pyridine (B92270) N atoms. nih.govresearchgate.net This intramolecular interaction is also observed in NomCl, which has two intramolecular H-bonds per molecule: a short N1-H1···N22 and a weaker C-H···O contact. researchgate.net

Weak intermolecular interactions, including C-H···O and C-H···π(arene) contacts, are also prevalent in the crystal structures of these compounds. nih.govacs.orgresearchgate.net In the case of Cl-NooM, these weak interactions are typically observed, with C···C aromatic stacking distances generally greater than or equal to 3.60 Å. nih.govacs.orgresearchgate.net The position of the chlorine atom in the lattice can also influence packing; in NmpCl, the chlorine atoms are involved in multiple aromatic H atom contacts, with the closest contact involving Cl and H atoms on symmetry-related molecules at approximately 3.0 Å. dcu.ie

The substituent position can also affect the twist of arene rings from co-planarity within a molecule. In the NoxCl, NoxM, NoxF, and Cl-NoxM series, the para-derivative usually exhibits the most twisted arene rings. nih.govacs.orgresearchgate.net

Table 2: Primary Aggregation Modes in Selected NxxCl Isomers

| NxxCl Isomer | Primary Hydrogen Bonding / Aggregation Mode |

| NxxCl Series (General) | N-H···Npyridine interactions |

| NpoCl, NmoCl | Amide···amide intermolecular interactions |

| NmpCl | Zig-zag amide N-H···Npyridine chains linked by C-H···O=C interactions |

| NppCl·H2O (monohydrate) | O-H···O, N-H···O1W, and O1W-H···N interactions with water molecule |

Relationships between Lattice Energy, Molecular Symmetry, and Solid-State Aggregation Phenomena

The solid-state properties of molecular crystals, such as melting temperature, are intrinsically linked to their lattice energy and molecular symmetry. Lattice energy, defined as the energy released upon the formation of a crystal lattice from isolated gaseous ions or molecules, quantifies the cohesive forces within the crystal. purdue.educhemguide.co.ukwikipedia.org In molecular crystals, these forces are primarily due to intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. dcu.ienih.govacs.orgresearchgate.netdcu.ie

Studies on the NxxCl series have shown that melting temperatures correlate with both lattice energy and molecular symmetry, consistent with principles like Carnelley's rule. dcu.ieacs.orgresearchgate.net The melting points can be predicted from a linear regression of these two variables. dcu.ieacs.orgresearchgate.net Analysis of the relationships between melting temperatures and energy components, including the total energy, the electrostatic component, and the strongest hydrogen bond components, has been performed for these series. dcu.ieacs.orgresearchgate.netresearchgate.net

The solid-state aggregation phenomena observed in these compounds, such as the formation of 2D sheets or zig-zag chains driven by specific hydrogen bonding patterns and other weak interactions, are direct manifestations of the interplay between molecular structure, symmetry, and the minimization of lattice energy during crystallization. The types and strengths of intermolecular contacts, including N-H···N, amide···amide, C-H···O, C-H···π, and weak C-H···Cl interactions, collectively determine the lattice energy and the resulting crystal architecture. dcu.ienih.govacs.orgresearchgate.netdcu.ie

Contributions of Cl_NooM Research to Predictive Crystallography and Crystal Engineering Principles

Research involving this compound within the broader context of the NxxCl and related series contributes significantly to the fields of predictive crystallography and crystal engineering. Predictive crystallography aims to forecast the crystal structure of a molecule based on its chemical structure. Crystal engineering focuses on the design and synthesis of solid-state materials with desired properties by understanding and controlling intermolecular interactions and crystal packing. ncl.res.in

The systematic structural studies of isomer grids, such as the NxxCl series and its comparisons with NxxF, NxxBr, NxxM, and Clxx analogues, provide valuable datasets for developing and validating computational methods for crystal structure prediction. By analyzing the recurring supramolecular synthons (predictable intermolecular interaction patterns) and the influence of subtle structural variations on crystal packing, researchers can refine force fields and algorithms used in crystal structure prediction software. dcu.ienih.govacs.orgresearchgate.netdcu.ieresearchgate.net

The detailed analysis of intermolecular interactions using techniques like Hirshfeld surface analysis and contact enrichment studies, as applied to the NxxCl series, provides a deeper understanding of the interaction landscapes that govern crystal assembly. dcu.ieacs.orgresearchgate.net This knowledge is crucial for designing molecules that will pack in a predictable manner to achieve desired solid-state properties.

Compound Names and PubChem CIDs

Spectroscopic Characterization of Cl Noom

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint that corresponds to the molecule's vibrational modes. The analysis of the IR spectrum of "Cl_NooM" reveals the presence of several key functional groups, which are detailed below.

The IR spectrum of "this compound" is characterized by a series of absorption bands that indicate the presence of specific covalent bonds. Detailed research findings have assigned these bands to various stretching and bending vibrations within the molecule. For instance, the strong absorptions in the fingerprint region are indicative of its substituted aromatic nature, while characteristic peaks at higher wavenumbers confirm the presence of both nitro and chloro functional groups.

The primary vibrational modes identified in the IR spectrum of "this compound" are summarized in the following data table. The assignments are based on established correlation charts and comparison with spectra of similar compounds.

Interactive Data Table: Vibrational Mode Analysis of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1600 - 1585 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1550 - 1500 | Strong | Asymmetric N-O Stretch | Nitro (NO₂) Group |

| 1475 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1360 - 1320 | Strong | Symmetric N-O Stretch | Nitro (NO₂) Group |

| 850 - 750 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic Ring |

| 800 - 600 | Strong | C-Cl Stretch | Aryl Halide |

These assignments provide a clear picture of the molecular components of "this compound". The presence of strong absorption bands corresponding to the nitro group's asymmetric and symmetric stretches is one of the most definitive features of its spectrum. Furthermore, the band attributed to the C-Cl stretch confirms the halogenation of the compound. The combination of these features, along with the characteristic aromatic ring vibrations, allows for a confident partial identification of the molecule's structure.

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?

- Methodological Answer : Train models on curated datasets (e.g., QSAR libraries) using descriptors like logP, molar refractivity, and H-bond donors. Validate with k-fold cross-validation and external test sets. Open-source tools (RDKit, TensorFlow) enable reproducibility .

Methodological Frameworks for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.